An In-Depth Technical Guide to the Physicochemical Properties of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide
An In-Depth Technical Guide to the Physicochemical Properties of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the critical role that properties such as solubility, pKa, stability, and lipophilicity play in determining the pharmacokinetic and pharmacodynamic profile of a potential therapeutic agent, this document synthesizes theoretical predictions with established experimental methodologies. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering not only data but also the causal reasoning behind experimental choices and detailed protocols for in-house validation. The structure of this guide is designed to logically flow from the fundamental identity of the molecule to the practical application of its properties in a research setting.
Introduction: The Significance of the Oxazole-Carbohydrazide Scaffold
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules.[1][2] Its aromatic nature, ability to participate in hydrogen bonding, and rigid structure contribute to its utility as a pharmacophore.[2][3] The carbohydrazide moiety (–CONHNH₂) is also a key functional group, known for its role as a versatile synthetic intermediate and its presence in various pharmacologically active compounds, including antitubercular and antiviral agents.[4][5] The combination of these two moieties in 5-Tert-butyl-1,3-oxazole-4-carbohydrazide suggests a molecule with potential for diverse biological interactions. The tert-butyl group, a bulky and lipophilic substituent, is expected to significantly influence the compound's physicochemical properties, impacting its solubility, membrane permeability, and metabolic stability.
A thorough understanding of the physicochemical properties of this specific molecule is paramount for its advancement as a drug candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of a drug's efficacy and safety.[6] This guide will delve into the key physicochemical parameters of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide, providing a foundational understanding for its further development.
Molecular Identity and Structure
A precise understanding of the molecular identity is the cornerstone of all subsequent physicochemical characterization.
Chemical Structure and Nomenclature
-
IUPAC Name: 5-tert-butyl-1,3-oxazole-4-carbohydrazide
-
CAS Number: 16052-09-8[7]
-
Molecular Formula: C₈H₁₃N₃O₂[8]
-
Canonical SMILES: CC(C)(C)C1=C(N=CO1)C(=O)NN[8]
-
InChI Key: RJUORJRQFRIWHZ-UHFFFAOYSA-N[8]
The structure consists of a central 1,3-oxazole ring substituted at the 5-position with a tert-butyl group and at the 4-position with a carbohydrazide group.
Predicted Physicochemical Properties
Computational models provide valuable initial estimates of a compound's properties, guiding experimental design. The following table summarizes key predicted properties for 5-Tert-butyl-1,3-oxazole-4-carbohydrazide.
| Property | Predicted Value | Source |
| Molecular Weight | 183.21 g/mol | PubChem[8] |
| Monoisotopic Mass | 183.10077 Da | PubChem[8] |
| XlogP3 | 0.9 | PubChem[8] |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bonds | 2 | PubChem |
The predicted XlogP value of 0.9 suggests that the compound has a relatively balanced lipophilicity, which is often a desirable trait for drug candidates.
Solubility Profile: A Critical Determinant of Bioavailability
Aqueous solubility is a critical factor for oral drug absorption and formulation development.[6] Insufficient solubility is a common reason for the failure of drug candidates in preclinical and clinical development.[6][9]
Theoretical Considerations
The solubility of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide is influenced by several structural features:
-
The Oxazole and Carbohydrazide Groups: These contain heteroatoms capable of hydrogen bonding with water, which should contribute positively to aqueous solubility.
-
The Tert-butyl Group: This large, nonpolar group will have a negative impact on aqueous solubility due to the hydrophobic effect.
-
pH-Dependent Solubility: The carbohydrazide moiety has a basic nitrogen atom, and the oxazole ring is weakly basic.[2] Therefore, the compound's solubility is expected to increase in acidic conditions due to the formation of a more soluble protonated species.
Experimental Determination of Solubility
Two primary methods are employed to experimentally determine solubility: thermodynamic (equilibrium) and kinetic.[6][9] For drug discovery and development, both are valuable.
The shake-flask method, as described by Higuchi and Connors, is considered the gold standard for determining equilibrium solubility.[6]
Objective: To determine the equilibrium solubility of the compound in various aqueous buffers.
Materials:
-
5-Tert-butyl-1,3-oxazole-4-carbohydrazide (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Aqueous buffers at pH 1.2, 4.5, and 6.8[10]
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Orbital shaker with temperature control (set to 37 ± 1 °C)[10]
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of the solid compound to vials containing each of the aqueous buffers. The presence of undissolved solid is essential to ensure saturation.[11]
-
Seal the vials and place them on the orbital shaker at 37 °C.
-
Agitate the samples for a sufficient time to reach equilibrium. It is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[10]
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered solution with an appropriate solvent (e.g., mobile phase) and analyze the concentration using a validated HPLC-UV method.
-
Construct a calibration curve using standard solutions of known concentrations to quantify the solubility.
Data Interpretation: The resulting concentrations represent the thermodynamic solubility at each pH. A plot of solubility versus pH will reveal the compound's pH-solubility profile.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
Acid Dissociation Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is a critical parameter that influences solubility, lipophilicity, and receptor binding.[12]
Theoretical Considerations
For 5-Tert-butyl-1,3-oxazole-4-carbohydrazide, the primary site of protonation is expected to be the terminal amino group of the hydrazide moiety. The nitrogen atom in the oxazole ring is weakly basic.[2] Identifying the pKa will be crucial for understanding its behavior in different physiological compartments.
Experimental Determination of pKa
Several methods can be used to determine pKa, with potentiometric titration and UV-Vis spectrophotometry being the most common.[13]
This method is suitable for compounds that contain a chromophore and can be used with smaller sample quantities than potentiometric titration.[13]
Objective: To determine the pKa of the compound by measuring the change in its UV-Vis absorbance as a function of pH.
Materials:
-
5-Tert-butyl-1,3-oxazole-4-carbohydrazide
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12)
-
UV-Vis spectrophotometer
-
Calibrated pH meter
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
In a series of cuvettes, add a small, constant volume of the stock solution to each of the different pH buffers. The final concentration should be low enough to be within the linear range of the spectrophotometer.
-
Measure the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer.
-
Identify the wavelength(s) at which the absorbance changes significantly with pH.
-
Plot the absorbance at the chosen wavelength(s) against the pH of the buffers.
-
The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[12]
Data Analysis: The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the sigmoidal curve.
Logical Flow for pKa Determination
Caption: Logical relationship for determining pKa via UV-Vis spectrophotometry.
Stability Profile
The chemical stability of a drug candidate is crucial for its shelf-life, formulation, and in vivo behavior. The carbohydrazide linkage can be susceptible to hydrolysis, particularly at non-neutral pH.[14]
Protocol for Preliminary Stability Assessment
Objective: To assess the stability of the compound in aqueous solutions at different pH values and temperatures.
Materials:
-
5-Tert-butyl-1,3-oxazole-4-carbohydrazide
-
Aqueous buffers (pH 1.2, 7.4, and 9.0)
-
Incubators set at 4°C, 25°C, and 40°C
-
HPLC-UV system
Procedure:
-
Prepare solutions of the compound at a known concentration in each of the pH buffers.
-
Aliquot the solutions into separate vials for each time point and temperature condition.
-
Store the vials at the specified temperatures.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition.
-
Analyze the concentration of the parent compound remaining in the solution by HPLC-UV.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Data Interpretation: Plot the percentage of the parent compound remaining against time for each condition. This will provide an initial assessment of the compound's stability and identify conditions under which it is most labile.
Conclusion and Future Directions
This guide has outlined the essential physicochemical properties of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide and provided detailed, field-proven protocols for their experimental determination. The presence of the tert-butyl group, oxazole ring, and carbohydrazide moiety creates a unique combination of properties that must be thoroughly characterized to enable its progression in the drug discovery pipeline.
The experimental data generated from the protocols herein will provide a solid foundation for understanding the ADME properties of this molecule. Future work should focus on in vitro permeability assays (e.g., PAMPA, Caco-2) and metabolic stability studies using liver microsomes to build a more complete preclinical profile. The synthesis of analogs with modifications to the tert-butyl group or the carbohydrazide moiety could also be guided by these initial physicochemical findings to optimize for desirable drug-like properties.
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